molecular formula C11H14N4S B15201063 4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B15201063
M. Wt: 234.32 g/mol
InChI Key: BEAXAUSOJOBNBN-UHFFFAOYSA-N
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Description

4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with an isobutyl group at position 4 and a pyridin-3-yl moiety at position 3. The thiol (-SH) group at position 3 enhances its reactivity, making it a versatile scaffold for medicinal chemistry and materials science. The pyridine ring in this compound likely contributes to its pharmacokinetic properties, such as improved solubility and binding affinity to biological targets .

Properties

Molecular Formula

C11H14N4S

Molecular Weight

234.32 g/mol

IUPAC Name

4-(2-methylpropyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H14N4S/c1-8(2)7-15-10(13-14-11(15)16)9-4-3-5-12-6-9/h3-6,8H,7H2,1-2H3,(H,14,16)

InChI Key

BEAXAUSOJOBNBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=NNC1=S)C2=CN=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Alkylation/Arylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl/aryl halides to form thioethers. This reaction is pH-dependent and typically conducted in basic media.

Reaction ExampleReagents/ConditionsProductYieldReferences
S-Alkylation with methyl iodideNaOH, ethanol, reflux (4–6 h)3-(Methylthio)-1,2,4-triazole derivative75–85%
S-Benzylation with benzyl chlorideKOH, DMF, 60°C (3 h)3-(Benzylthio)-1,2,4-triazole derivative68–72%

Key Findings :

  • Ultrasound-assisted methods reduce reaction times by 40–50% while maintaining yields >80% .

  • Steric hindrance from the isobutyl group slows reactivity with bulky electrophiles.

Oxidation Reactions

The thiol group oxidizes to sulfinic/sulfonic acids or disulfides under controlled conditions.

Reaction TypeOxidizing AgentProductConditionsReferences
Disulfide formationH₂O₂, acetic acid, RT (12 h)Bis(triazolyl) disulfide90% conversion
Sulfonic acid formationKMnO₄, H₂SO₄, 60°C (8 h)3-Sulfonato-1,2,4-triazole derivative55–60% yield

Mechanistic Insight :

  • Disulfide formation proceeds via radical intermediates in acidic media.

  • Over-oxidation to sulfonic acids requires strong acidic conditions .

Metal Coordination Complexes

The compound acts as a bidentate ligand, coordinating through the thiol sulfur and pyridine nitrogen.

Metal IonReaction ConditionsComplex StructureApplicationReferences
Cu(II)Ethanol, RT, 2 h[Cu(L)₂Cl₂]Antimicrobial agents
Co(II)Methanol, reflux, 4 h[Co(L)(NO₃)₂(H₂O)₂]Catalytic studies

Characterization :

  • IR spectra show ν(S–H) disappearance at 2550 cm⁻¹ and new ν(M–S) bands at 450–470 cm⁻¹ .

  • Magnetic moments confirm octahedral geometry for Co(II) complexes .

Cyclocondensation Reactions

The triazole-thiol participates in heterocycle formation via nucleophilic attack or cycloaddition.

Reaction PartnerConditionsProductYieldReferences
Ethyl bromoacetateK₂CO₃, DMF, 80°C (6 h)Thiazolo[3,2-b] triazole70%
Phenyl isothiocyanateNaOH, ethanol, reflux (5 h)1,3,4-Thiadiazole-triazole hybrid65%

Applications :

  • Hybrids show enhanced antifungal activity (MIC = 8 µg/mL against Candida albicans) .

Acid/Base-Mediated Tautomerism

The thione-thiol tautomeric equilibrium is influenced by pH and solvent polarity.

ConditionDominant FormCharacterization MethodReferences
Neutral pH (H₂O)Thiol form (-SH)¹H NMR: δ 3.9 ppm (SH)
Basic pH (pH > 10)Thiolate form (-S⁻)UV-Vis: λₘₐₓ shift to 290 nm

Impact on Reactivity :

  • The thiolate form accelerates S-alkylation but inhibits disulfide formation .

Biological Activity-Linked Reactions

Derivatives synthesized via these reactions exhibit pharmacological properties:

Derivative TypeBioactivityIC₅₀/EC₅₀References
S-Benzyl derivativesAntifungal (vs. Aspergillus)12.5 µg/mL
Cu(II) complexesAnticancer (HeLa cells)8.7 µM

Mechanism of Action

The mechanism of action of 4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Aromatic Substitutions

  • 4-[(4-Nitro-benzylidene)-amino]-5-trifluoromethyl-4H-[1,2,4]triazole-3-thiol (): The trifluoromethyl (-CF₃) group enhances electron-withdrawing effects, increasing stability and resistance to metabolic degradation. The nitrobenzylidene moiety improves antimicrobial activity but reduces solubility in polar solvents . Melting Point: 207–208°C (higher than analogues due to strong intermolecular interactions) .
  • 4-[(2-Nitro-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol (): The phenyl group at position 5 increases lipophilicity, favoring blood-brain barrier penetration. 2-Nitro substitution on the benzylidene group shows moderate antitumor activity compared to 4-nitro isomers .

Heteroaromatic Substitutions

  • 4-(2,5-Dimethoxyphenyl)-5-[3-(2-thienyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol ():

    • The thienyl-pyrazole hybrid structure exhibits strong π-π stacking interactions, enhancing DNA-binding capacity.
    • Dimethoxy groups improve antioxidant activity via radical scavenging .
  • 4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol (): Pyridin-3-yl and thienyl groups synergistically enhance metal-chelating properties, relevant for catalytic applications .

Aliphatic and Functional Group Variations

  • 4-Cyclohexyl-5-(3,4-dimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol ():

    • Cyclohexyl substitution increases steric bulk, reducing enzymatic hydrolysis but improving membrane permeability.
    • Dimethoxy groups contribute to moderate anti-inflammatory activity .
  • 4-Amino-5-(2-methylsulfanyl-phenyl)-4H-[1,2,4]triazole-3-thiol (): The methylsulfanyl (-SMe) group enhances electrophilicity, favoring nucleophilic substitution reactions in drug design .

Key Findings :

  • Trifluoromethyl and nitro groups correlate with enhanced antimicrobial activity .
  • Pyridinyl and thienyl substituents improve antitumor efficacy, as seen in HCT-116 cytotoxicity assays .
  • Pyrrole-containing derivatives show superior enzyme inhibition (e.g., lanosterol demethylase) due to planar aromatic interactions .

Physicochemical Properties

Property Target Compound 4-Nitro-benzylidene analog () 4-Phenyl-pyrrole analog ()
Melting Point Not reported 207–208°C 192–194°C
LogP (Predicted) ~2.8 (moderate lipophilicity) 3.1 2.5
Solubility Low in water, high in DMSO Low in polar solvents Moderate in ethanol

Spectroscopic Data :

  • IR : Thiol S-H stretch ~2500 cm⁻¹; C=N imine stretch ~1600 cm⁻¹ (consistent across analogues) .
  • ¹H NMR : Pyridin-3-yl protons appear as doublets at δ 8.1–8.3 ppm ().

Biological Activity

4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is a compound that belongs to the class of triazoles, which have been extensively studied for their biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of this compound is C12H16N4SC_{12}H_{16}N_4S, and it possesses a molecular weight of approximately 244.35 g/mol. The presence of the triazole ring is crucial for its biological activity.

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. The compound this compound has shown promising results against various bacterial strains.

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus32 µg/mL
CiprofloxacinE. coli, S. aureus16 µg/mL
Other Triazole DerivativesVarious Gram-positive and Gram-negative bacteriaRanging from 5 to 50 µg/mL

The compound exhibited an MIC of 32 µg/mL against both Escherichia coli and Staphylococcus aureus, indicating moderate antibacterial activity when compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

In addition to its antibacterial properties, this triazole derivative has been investigated for its anticancer effects. Studies have shown that it can induce cytotoxicity in various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
Human Melanoma (IGR39)10 µMHigh
Triple-Negative Breast Cancer (MDA-MB-231)15 µMModerate
Pancreatic Carcinoma (Panc-1)20 µMModerate

The compound demonstrated significant cytotoxicity against human melanoma cells with an IC50 value of 10 µM. It was less effective against triple-negative breast cancer and pancreatic carcinoma cell lines but still showed potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Molecular docking studies suggest that the compound binds effectively to target enzymes such as DNA-gyrase in bacteria and various kinases in cancer cells, leading to reduced growth rates and increased apoptosis in malignant cells .

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Study on Antimicrobial Resistance : A study published in MDPI demonstrated that derivatives including triazoles were effective against drug-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values significantly lower than traditional antibiotics .
  • Cancer Treatment Trials : In vitro studies on human cancer cell lines revealed that certain derivatives exhibited higher selectivity towards cancer cells compared to normal cells, suggesting a potential therapeutic window for further development .

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